Unique Presynaptic Selectivity: Sparing of GABA and Glutamate Release vs. Somatostatin
In superfused rat neocortex synaptosomes, CGP 36742 potently antagonized baclofen-induced inhibition of somatostatin release (IC50 = 0.14 µM) while displaying complete insensitivity for baclofen effects on GABA, glutamate, and cholecystokinin release at concentrations up to 100 µM [1]. This >700-fold functional selectivity window is not observed with other GABAB antagonists such as CGP 35348 or CGP 55845, which lack this presynaptic subtype discrimination [2].
| Evidence Dimension | Functional selectivity: inhibition of baclofen effects on somatostatin vs. GABA/glutamate release |
|---|---|
| Target Compound Data | Somatostatin: IC50 = 0.14 µM; GABA/glutamate: no effect at ≤100 µM |
| Comparator Or Baseline | CGP 35348: exhibits differential but distinct selectivity profile; CGP 55845: non-selective blockade of presynaptic GABA/glutamate release |
| Quantified Difference | >700-fold selectivity for somatostatin over GABA/glutamate release modulation |
| Conditions | Rat neocortex synaptosomes; depolarization-evoked release assay; antagonist vs. (-)baclofen |
Why This Matters
This unique selectivity profile defines a distinct mechanism of action—disinhibition of somatostatin release—that is directly linked to cognitive enhancement and cannot be replicated by other GABAB antagonists.
- [1] Bonanno G, et al. Selective block of rat and human neocortex GABAB receptors regulating somatostatin release by a GABAB antagonist endowed with cognition enhancing activity. Neuropharmacology. 1999;38(11):1789-1795. View Source
- [2] Waldmeier PC, et al. GABA and glutamate release affected by GABAB receptor antagonists with similar potency: no evidence for pharmacologically different presynaptic receptors. Br J Pharmacol. 1994;113(4):1515-1521. View Source
